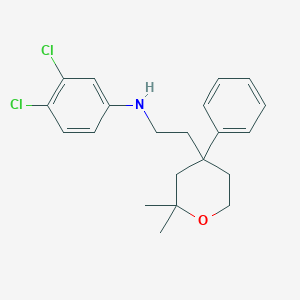
Icmt-IN-36
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Icmt-IN-36 is a chemical compound known for its inhibitory effects on isoprenylcysteine carboxyl methyltransferase (ICMT). This enzyme is involved in the post-translational modification of proteins, particularly those containing a C-terminal CAAX motif. The inhibition of ICMT has shown promising results in the suppression of cancer cell proliferation, making this compound a compound of significant interest in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Icmt-IN-36 involves the preparation of methylated tetrahydropyranyl derivatives. The key steps include:
Formation of the tetrahydropyranyl ring: This is achieved through a series of cyclization reactions.
Methylation: The tetrahydropyranyl derivatives are then methylated to enhance their inhibitory activity.
Final assembly: The final product is obtained through a series of purification steps, including crystallization and chromatography
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of starting materials are subjected to the same cyclization and methylation reactions.
Purification: Industrial-scale purification techniques, such as large-scale chromatography and crystallization, are employed to obtain the final product with high purity
Chemical Reactions Analysis
Types of Reactions
Icmt-IN-36 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed in substitution reactions
Major Products
Scientific Research Applications
Icmt-IN-36 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of ICMT and its effects on protein modification.
Biology: Employed in research on cell signaling pathways and protein localization.
Medicine: Investigated for its potential as an anti-cancer agent, particularly in targeting Ras-related cancers.
Industry: Utilized in the development of new therapeutic agents and in the study of enzyme inhibition
Mechanism of Action
Icmt-IN-36 exerts its effects by inhibiting the activity of isoprenylcysteine carboxyl methyltransferase. This enzyme is responsible for the methylation of the carboxylic acid of the protein terminal isoprenylated cysteine residue. By inhibiting this enzyme, this compound disrupts the proper localization and function of proteins involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Cysmethynil: Another ICMT inhibitor with similar inhibitory effects.
Compound D2-1: Contains octyl in R1 and 3-chloro-4-fluoro-phenyl in R2, showing effective ICMT inhibitory activity
Uniqueness of Icmt-IN-36
This compound stands out due to its high potency and selectivity in inhibiting ICMT. Its unique structure and methylated tetrahydropyranyl derivatives contribute to its enhanced inhibitory activity compared to other similar compounds .
Properties
Molecular Formula |
C21H25Cl2NO |
|---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
3,4-dichloro-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]aniline |
InChI |
InChI=1S/C21H25Cl2NO/c1-20(2)15-21(11-13-25-20,16-6-4-3-5-7-16)10-12-24-17-8-9-18(22)19(23)14-17/h3-9,14,24H,10-13,15H2,1-2H3 |
InChI Key |
ARQQRDFCJSUEJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCNC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


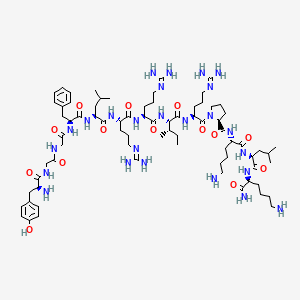
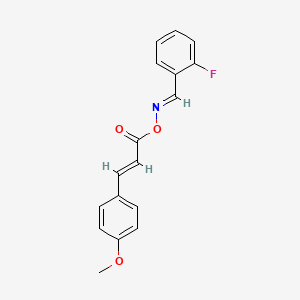
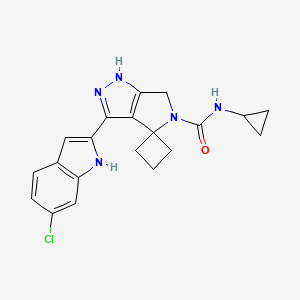
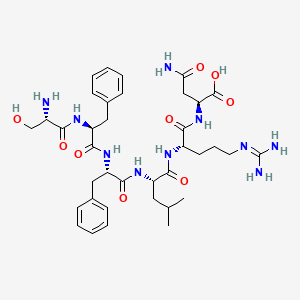
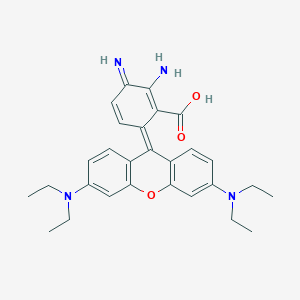
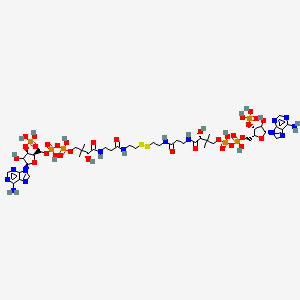
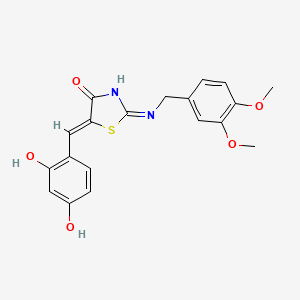
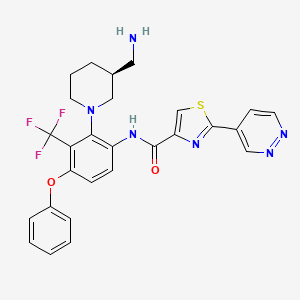
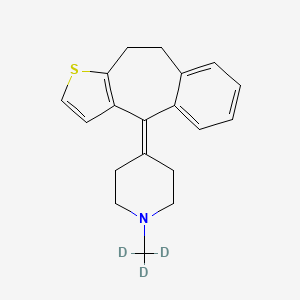

![2-(2,6-dioxopiperidin-3-yl)-5-[4-[[4-[4-[5-hydroxy-7-methoxy-8-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-4-oxochromen-2-yl]phenyl]piperazin-1-yl]methyl]piperidin-1-yl]isoindole-1,3-dione](/img/structure/B12378786.png)
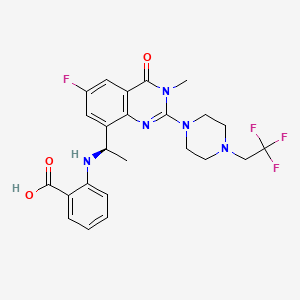
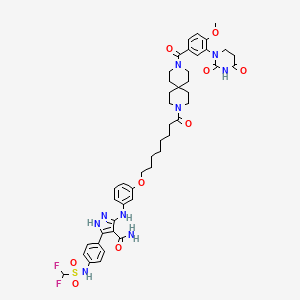
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate;azane](/img/structure/B12378792.png)
